molecular formula C20H13BrO2 B14416106 (4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol CAS No. 84709-53-5

(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol

Cat. No.: B14416106
CAS No.: 84709-53-5
M. Wt: 365.2 g/mol
InChI Key: GHABVKZCWMZNEH-WOJBJXKFSA-N
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Description

(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons These compounds are characterized by multiple aromatic rings fused together, which often impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom into the aromatic ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Cyclization: Formation of the polycyclic structure through cyclization reactions, often involving Friedel-Crafts alkylation or acylation.

    Hydroxylation: Introduction of hydroxyl groups using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of bromine to hydrogen using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential as therapeutic agents. The presence of hydroxyl groups and bromine may impart biological activity, making it a candidate for drug development.

Industry

In industry, such compounds can be used in the development of advanced materials, including organic semiconductors and polymers. Their polycyclic aromatic structure provides stability and unique electronic properties.

Mechanism of Action

The mechanism of action of (4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol: Lacks the stereochemistry but has similar functional groups.

    4,5-Dihydrobenzo(pqr)tetraphene-4,5-diol: Lacks the bromine atom but has similar hydroxyl groups.

    6-Bromo-4,5-dihydrobenzo(pqr)tetraphene: Lacks the hydroxyl groups but has similar polycyclic structure.

Uniqueness

(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination of features can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

84709-53-5

Molecular Formula

C20H13BrO2

Molecular Weight

365.2 g/mol

IUPAC Name

(4R,5R)-6-bromo-4,5-dihydrobenzo[a]pyrene-4,5-diol

InChI

InChI=1S/C20H13BrO2/c21-18-13-6-2-1-5-11(13)12-9-8-10-4-3-7-14-15(10)16(12)17(18)20(23)19(14)22/h1-9,19-20,22-23H/t19-,20-/m1/s1

InChI Key

GHABVKZCWMZNEH-WOJBJXKFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C4C(=C2Br)[C@H]([C@@H](C5=CC=CC(=C54)C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2Br)C(C(C5=CC=CC(=C54)C=C3)O)O

Origin of Product

United States

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